molecular formula C24H27NO3 B14989728 6-butyl-10-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-butyl-10-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B14989728
M. Wt: 377.5 g/mol
InChI Key: LQCMSCVQZPUCEV-UHFFFAOYSA-N
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Description

6-BUTYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound with a unique structure that combines chromene and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-BUTYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-BUTYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BUTYL-10-METHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

6-butyl-10-methyl-3-[(4-methylphenyl)methyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H27NO3/c1-4-5-6-19-12-22(26)28-24-17(3)23-20(11-21(19)24)14-25(15-27-23)13-18-9-7-16(2)8-10-18/h7-12H,4-6,13-15H2,1-3H3

InChI Key

LQCMSCVQZPUCEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)C

Origin of Product

United States

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